molecular formula C17H17BrN2O4 B11555145 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11555145
M. Wt: 393.2 g/mol
InChI Key: CRRXGPRKUQHOCR-VXLYETTFSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group and a methoxy-substituted phenyl group connected through an acetohydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-methoxyphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Hydrazide Formation: The phenoxy intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 2-methoxybenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on cell surfaces.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-methoxyphenoxyacetic acid
  • 2-methoxybenzohydrazide
  • 4-bromo-2-methoxyphenylhydrazine

Uniqueness

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research applications.

Properties

Molecular Formula

C17H17BrN2O4

Molecular Weight

393.2 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17BrN2O4/c1-22-14-6-4-3-5-12(14)10-19-20-17(21)11-24-15-8-7-13(18)9-16(15)23-2/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+

InChI Key

CRRXGPRKUQHOCR-VXLYETTFSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Br)OC

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Br)OC

Origin of Product

United States

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